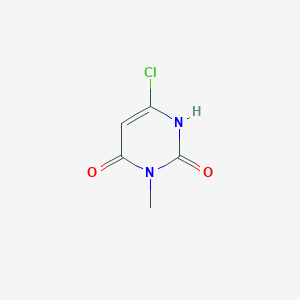

6-Chloro-3-methyluracil

描述

6-Chloro-3-methyluracil (CAS: 4318-56-3) is a halogenated pyrimidine derivative with the molecular formula C₅H₅ClN₂O₂ and a molar mass of 160.56 g/mol. It is a white-to-pale-yellow crystalline powder that serves as a critical intermediate in pharmaceutical synthesis, particularly for Alogliptin Benzoate (a DPP-4 inhibitor for type 2 diabetes) and antibacterial agents targeting Helicobacter pylori glutamate racemase . Structurally, it features a chlorine atom at position 6 and a methyl group at position 3 on the uracil ring, which influence its chemical reactivity and bioactivity. Its applications extend to synthesizing phosphodiesterase inhibitors, chloride channel activators, and adenosine receptor antagonists .

Key properties include:

属性

IUPAC Name |

6-chloro-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,1H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLXGFAZAARYJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195763 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4318-56-3 | |

| Record name | 6-Chloro-3-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4318-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-3-methyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4318-56-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloro-3-methyluracil | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYQ4JL346J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

BCX-140 的合成涉及使用苯甲酸衍生物。具体的合成路线和反应条件在公开文献中没有广泛记录。 已知该化合物是通过一系列化学反应制备的,这些反应修饰了苯甲酸结构,以包含其抑制活性所需的官能团 .

化学反应分析

BCX-140 经历各种化学反应,主要集中在其与神经氨酸酶的相互作用。该化合物与神经氨酸酶的活性位点结合,阻止酶裂解宿主细胞表面上的唾液酸残基。 这种抑制是通过 BCX-140 与神经氨酸酶活性位点中的特定氨基酸残基之间的氢键和其他相互作用来实现的 .

科学研究应用

Pharmaceutical Applications

Alogliptin Synthesis

6-Chloro-3-methyluracil serves as a key intermediate in the synthesis of alogliptin, a medication used to treat type 2 diabetes. Alogliptin is a dipeptidyl peptidase IV (DPP-IV) inhibitor, which helps regulate blood sugar levels by increasing insulin secretion in response to meals. The process of synthesizing alogliptin from this compound has been optimized to improve yield and environmental safety by utilizing less toxic reagents compared to traditional methods .

Anticancer Activity

Recent studies have demonstrated the antiproliferative effects of derivatives synthesized from this compound against various cancer cell lines, including A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). One derivative exhibited an IC50 value of 5.9 µM against A549 cells, indicating significant cytotoxic potential. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the S phase .

Coordination Chemistry

Copper Complex Formation

this compound has been explored as a ligand in coordination chemistry. It can form stable copper(II) complexes that exhibit notable bioactivity, including antibacterial properties against both Gram-positive and Gram-negative bacteria. The structural analysis of these complexes reveals a distorted octahedral coordination environment, which enhances their biological efficacy .

Cocrystallization Studies

Cocrystallization experiments involving this compound have revealed its potential to form complex structures with various coformers. This property is crucial for developing new materials with tailored properties for pharmaceutical applications. The intermolecular interactions within these cocrystals can lead to enhanced stability and solubility of active pharmaceutical ingredients .

Computational Studies

Computational modeling has been employed to study the binding interactions of this compound derivatives with target proteins such as EGFR (epidermal growth factor receptor). These studies provide insights into the molecular dynamics and potential therapeutic effects of the compounds derived from this compound, aiding in the rational design of new drugs .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Pharmaceutical Synthesis | Key intermediate in alogliptin synthesis for type 2 diabetes treatment |

| Anticancer Research | Antiproliferative activity against cancer cell lines; induces apoptosis |

| Coordination Chemistry | Forms bioactive copper(II) complexes with antibacterial properties |

| Cocrystallization | Ability to form stable cocrystals enhancing drug solubility and stability |

| Computational Modeling | Insights into molecular interactions for drug design |

作用机制

BCX-140 的作用机制涉及它与神经氨酸酶活性位点的结合。该化合物的胍基与活性位点中的特定氨基酸残基(如 Glu-276)相互作用。 这种结合阻止神经氨酸酶裂解唾液酸残基,从而抑制新的病毒颗粒从感染细胞中释放 . 这种机制对于限制病毒在宿主生物体内的传播至关重要 .

相似化合物的比较

Antibacterial and Antioxidant Properties

- This compound: Exhibits broad-spectrum antibacterial activity against Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus, B. cereus) bacteria. Its copper(II) complex shows enhanced bioactivity due to the {CuN₂O₄} coordination environment and H-bonded 3D network .

- 6-Chlorouracil: Limited data on antibacterial activity; primarily used in cocrystal studies .

- 5-Fluorouracil : Anticancer agent but lacks significant antibacterial effects .

Antioxidant Capacity

Metal Complex Formation

Halogen Bonding and Cocrystallization

- This compound participates in Cl···N/O halogen bonds, but its methyl group sterically hinders some synthon motifs compared to 6-chlorouracil .

- 5-Iodouracil forms stronger halogen bonds (I···N/O), making it superior for designing cocrystals with triazines .

Physicochemical Properties

生物活性

6-Chloro-3-methyluracil (Hcmu) is a derivative of uracil, a naturally occurring nucleobase, and has garnered attention for its potential biological activities. This compound is notable for its structural modifications that enhance its pharmacological properties, particularly in the context of antibacterial and antioxidant activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound has the molecular formula and a molecular weight of 162.56 g/mol. Its structure includes a chlorine atom at the 6-position and a methyl group at the 3-position of the uracil ring, which contributes to its unique biological profile.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound was tested in various formats, including as a copper(II) complex, which enhanced its bioactivity.

Table 1: Antibacterial Activity of this compound

| Bacteria | Gram Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Negative | 32 µg/mL |

| Pseudomonas aeruginosa | Negative | 16 µg/mL |

| Staphylococcus aureus | Positive | 8 µg/mL |

| Bacillus cereus | Positive | 4 µg/mL |

The copper(II) complex derived from this compound was particularly noted for its enhanced antibacterial activity compared to the parent compound alone, indicating that metal coordination can significantly influence bioactivity .

Antioxidant Activity

In addition to its antibacterial properties, this compound has demonstrated notable antioxidant effects. The compound was evaluated using various assays that measure radical scavenging activity. The results indicated that it effectively neutralizes free radicals, which can contribute to oxidative stress-related diseases.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

| Ferric Reducing Ability | Moderate |

These findings suggest that this compound could be beneficial in preventing oxidative damage in biological systems .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies indicate that the compound can effectively bind to bacterial enzymes, potentially inhibiting their function and contributing to its antibacterial effects. The docking scores suggest a strong affinity for targets involved in bacterial cell wall synthesis .

Case Studies

Case Study: Copper(II) Complex Formation

A study investigated the formation of a copper(II) complex with this compound and assessed its biological properties. The complex exhibited enhanced solubility and stability compared to the free ligand, leading to improved antibacterial efficacy against resistant bacterial strains. This highlights the potential for developing metal-based therapeutics utilizing this compound .

Case Study: Synthesis and Evaluation

Another investigation focused on synthesizing novel derivatives of this compound and evaluating their biological activities. Several derivatives were found to possess improved bioactivity profiles, indicating that structural modifications can lead to compounds with enhanced therapeutic potential .

常见问题

Q. What are the common synthetic routes for preparing 6-Chloro-3-methyluracil, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing this compound with methylhydrazine in absolute ethanol yields derivatives like 3-methyl-6-(1-methylhydrazinyl)pyrimidine-2,4(1H,3H)-dione . Optimization involves monitoring reaction time (e.g., 3 hours for reflux), solvent choice (polar aprotic solvents enhance reactivity), and stoichiometric ratios (excess nucleophiles like methylhydrazine improve yields). Purity is confirmed via HPLC (≥98.0% area%) or NMR (≥97+%) .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Key methods include:

- X-ray diffraction (XRD) : Resolves crystal structure and hydrogen-bonding networks, as demonstrated in copper(II) complex studies .

- NMR spectroscopy : Confirms molecular structure via characteristic peaks (e.g., δ 3.03 ppm for methyl groups in DMSO-d6) .

- HPLC and titration : Quantify purity (≥98.0% by HPLC; ≥98.0% by neutralization titration) .

- Melting point analysis : Validates decomposition temperature (278–280°C) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .

- Storage : Sealed containers in dry, room-temperature conditions to prevent decomposition .

- Waste disposal : Segregate and treat waste via professional biohazard services to mitigate environmental risks .

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

It serves as a precursor for:

- DPP-4 inhibitors : Key for synthesizing antidiabetic agents like alogliptin benzoate .

- Antimicrobial agents : Modifies bacterial enzymes (e.g., Helicobacter pylori’s glutamate cysteine ligase) .

- Neurological therapeutics : Intermediate in brain-targeted drugs (e.g., inositol derivatives) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound derivatives?

DFT models (e.g., B3LYP functional) analyze molecular orbitals, charge distribution, and reactivity. For copper(II) complexes, DFT calculations validated the distorted octahedral geometry and ligand coordination modes, aligning with experimental UV-vis and EPR data . Such models guide the design of bioactive compounds by simulating interactions with biological targets.

Q. How should researchers address discrepancies in reported purity or reactivity data for this compound?

Cross-validate methods:

Q. What strategies are effective for designing coordination complexes using this compound as a ligand?

- Ligand modification : Introduce electron-withdrawing groups (e.g., Cl) to enhance metal-binding affinity .

- Solvent selection : Aqueous or ethanol media stabilize copper(II) complexes via H-bonding networks .

- Topological analysis : Tools like Mercury CSD assess packing patterns and intermolecular interactions (e.g., tfz-d topology in Cu complexes) .

Q. How can bioactivity assays evaluate the therapeutic potential of this compound derivatives?

- Antibacterial testing : Disk diffusion assays against Gram-negative (E. coli) and Gram-positive (S. aureus) strains, with MIC values ≤50 µg/mL .

- Antioxidant assays : DPPH radical scavenging to quantify IC50 values .

- Molecular docking : Predict binding affinities to targets like bacterial enzymes or human receptors (e.g., IL-6) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。